5-Bromoquinoline-7-carboxylic acid
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Overview
Description
5-Bromoquinoline-7-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-Bromoquinoline-7-carboxylic acid, can be achieved through various methods. One common approach involves the bromination of quinoline derivatives. For instance, the bromination of quinoline-7-carboxylic acid can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different quinoline-based compounds .
Scientific Research Applications
5-Bromoquinoline-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromoquinoline-7-carboxylic acid involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to interact with enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This interaction can lead to the inhibition of bacterial growth and cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline-7-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloroquinoline-7-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Fluoroquinoline-7-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.
Uniqueness
5-Bromoquinoline-7-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to its non-brominated counterparts .
Properties
IUPAC Name |
5-bromoquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-6(10(13)14)5-9-7(8)2-1-3-12-9/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTCCINEYRXYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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